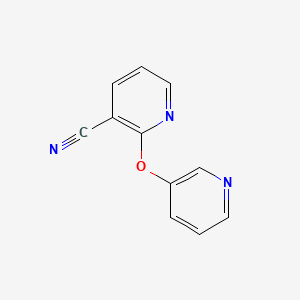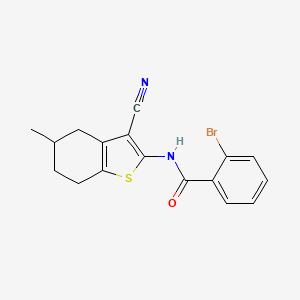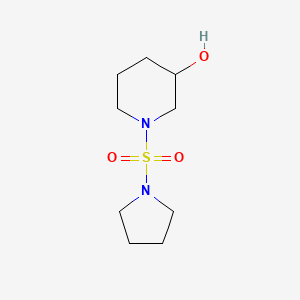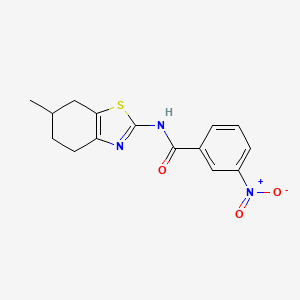![molecular formula C13H18N4 B6579973 6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 919496-34-7](/img/structure/B6579973.png)
6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
Overview
Description
The compound “6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile” is a chemical compound with a molecular weight of 265.32 . It is a powder at room temperature . This compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 265.32 . The compound’s other physical and chemical properties such as melting point, boiling point, solubility, and stability are not detailed in the search results.Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Based on the anti-tubercular activity of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also exhibit similar effects.
Advantages and Limitations for Lab Experiments
6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile has several advantages for use in laboratory experiments, including its low cost, its ability to be synthesized in large quantities, and its ready availability. However, it is important to note that its efficacy and safety for use in humans has not yet been established, and further research is needed before it can be used in clinical trials.
Future Directions
There are several possible future directions for research on 6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile. These include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Other possible directions include the development of more efficient synthesis methods and the exploration of its potential toxicological effects. Additionally, further research could be conducted to establish its efficacy and safety for use in humans.
Scientific Research Applications
6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile has been used in a range of scientific research applications, including in drug discovery, biochemistry, and pharmacology. It has been used in the development of new drugs and in the study of enzyme inhibition and protein-protein interactions. It has also been used in the investigation of the mechanism of action of certain drugs, as well as in the study of biochemical and physiological effects.
properties
IUPAC Name |
6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-11(2)16-5-7-17(8-6-16)13-4-3-12(9-14)10-15-13/h3-4,10-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQZYDDWRZOIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579904.png)



![6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6579948.png)





![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)


![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)